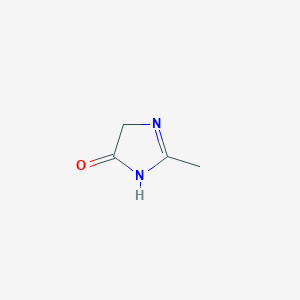
3-Amino-5-chloroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde followed by amination. One common method includes the reaction of isonicotinaldehyde with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloroisonicotinaldehyde is then subjected to amination using ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The amino and chloro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-amino-5-chloropyridine-2-carboxylic acid.
Reduction: Formation of 3-amino-5-chloropyridine.
Substitution: Formation of 3-amino-5-methoxyisonicotinaldehyde or 3-amino-5-cyanoisonicotinaldehyde.
Aplicaciones Científicas De Investigación
3-Amino-5-chloroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
- 3-Amino-5-bromoisonicotinaldehyde
- 3-Amino-5-fluoroisonicotinaldehyde
- 3-Amino-5-methylisonicotinaldehyde
Comparison: 3-Amino-5-chloroisonicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo or fluoro counterparts. Additionally, the chlorine atom’s size and electronegativity influence the compound’s binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
1289120-92-8 |
|---|---|
Fórmula molecular |
C6H5ClN2O |
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
3-amino-5-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
Clave InChI |
VKVOQLUURJTSEU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
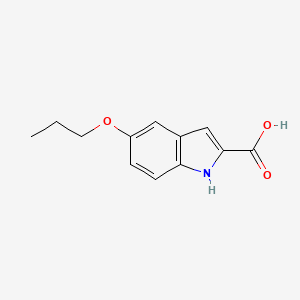
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)

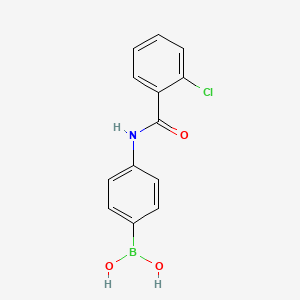
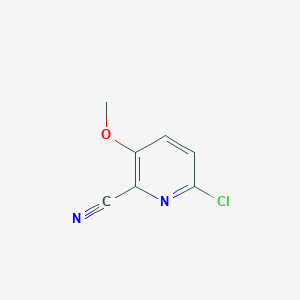
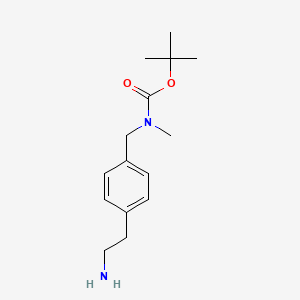
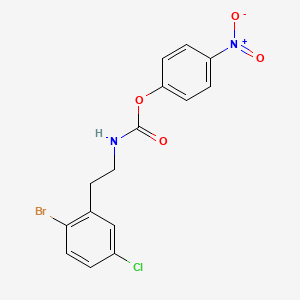

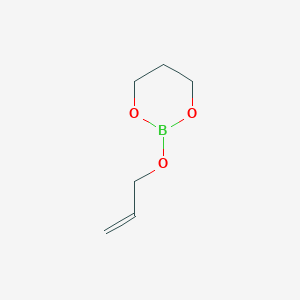
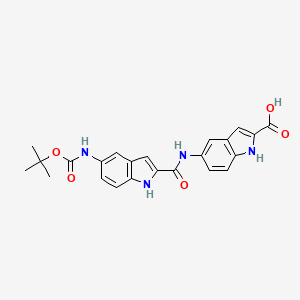

![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)
